(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
描述
The compound (2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone features a 1,5-dioxa-9-azaspiro[5.5]undecane core, a bicyclic system with oxygen and nitrogen atoms contributing to conformational rigidity. The spirocyclic scaffold is linked to a phenyl group substituted with a difluoromethylthio (-S-CF₂H) moiety via a ketone bridge. This structural arrangement enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for central nervous system (CNS) or antimicrobial applications.
属性
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3S/c17-15(18)23-13-5-2-1-4-12(13)14(20)19-8-6-16(7-9-19)21-10-3-11-22-16/h1-2,4-5,15H,3,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYJMGLBLRUFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=CC=C3SC(F)F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a difluoromethylthio group and a spirocyclic moiety, which are significant for its biological interactions.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Caspase Activation : Similar compounds have been shown to induce apoptosis through the caspase pathway, enhancing the activity of caspases 3, 8, and 9 in cancer cell lines .
- Inhibition of Protein Interactions : The difluoromethylthio group may interfere with protein-protein interactions critical for cell signaling pathways.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Anticancer Activity
A study investigated the anticancer properties of related compounds, revealing that certain derivatives effectively induced apoptosis in various cancer cell lines, including prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cells. The mechanism involved caspase activation, indicating potential for therapeutic application in oncology .
In Vivo Studies
In vivo experiments involving animal models have demonstrated that compounds structurally similar to (2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exhibit significant tumor growth inhibition. These results support further exploration into this compound's efficacy as an anticancer agent.
Data Table: Biological Activities
Case Studies
-
Case Study 1: Apoptosis Induction
A series of derivatives were synthesized and tested against MCF7 cells. Compounds demonstrated varying levels of caspase activation, with some achieving over 80% activation at specific concentrations . -
Case Study 2: In Vivo Efficacy
In a murine model of breast cancer, administration of a similar compound resulted in a 50% reduction in tumor size compared to control groups. This underscores the potential therapeutic applications of the compound in clinical settings.
相似化合物的比较
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
*Predicted using fragment-based methods due to lack of experimental data.
Mechanistic and Functional Insights
- Target Compound vs. 9-Benzyl-2-phenyl Analogs : The difluoromethylthio group in the target compound likely improves binding to hydrophobic pockets in sigma-1 receptors (based on spirocyclic sigma-1 antagonists in ). Fluorination reduces oxidative metabolism, extending half-life compared to benzyl/phenyl analogs .
- Sulfonyl vs. Thioether Substituents : The sulfonyl group in ’s compound increases polarity, favoring solubility but limiting blood-brain barrier penetration. In contrast, the thioether in the target compound balances lipophilicity and stability .
Research Findings and Implications
Mechanistic Overlaps
highlights that structural similarity often predicts shared mechanisms of action (MOAs). For example, oleanolic acid (OA) and hederagenin (HG) with similar scaffolds exhibit overlapping transcriptome profiles. By analogy, the target compound’s spiro core may align with sigma-1 ligands, while its fluorinated thioether could introduce unique target interactions .
常见问题
Q. How can researchers design a robust in vivo pharmacokinetic study for this compound?
- Answer :
- Dosing : Administer IV (1 mg/kg) and oral (10 mg/kg) formulations in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h.
- Analytical method : LC-MS/MS with LLOQ ≤ 1 ng/mL. Calculate AUC, Cmax, t₁/₂, and bioavailability. Include bile duct-cannulated animals to assess enterohepatic recirculation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
